Trimethyl-beta-cyclodextrin (TRIMEB, CAS: 55216-11-0) is a fully methylated cyclic oligosaccharide utilized as a high-performance solubilizer, chiral selector, and supramolecular host. By replacing all 21 hydroxyl protons of native beta-cyclodextrin with methyl groups, TRIMEB eliminates intermolecular hydrogen bonding between the cyclodextrin rings and extends the depth of its hydrophobic cavity. This structural modification results in exceptional cold-water solubility and a distinct negative temperature coefficient of solubility, meaning it undergoes entropy-driven crystallization upon heating [1]. For industrial and analytical buyers, TRIMEB is prioritized when processes require high aqueous concentrations of bulky lipophilic guests, thermally-triggered complex precipitation, or highly specific chiral recognition in electrophoretic separations.
Substituting TRIMEB with native beta-cyclodextrin or partially substituted derivatives like HP-beta-CD or DIMEB frequently leads to process failure in specialized applications. Native beta-cyclodextrin is limited by its poor aqueous solubility (approximately 1.85% w/v at 25 °C), making it unsuitable for high-concentration liquid formulations. While HP-beta-CD is highly soluble, its hydrophilic exterior and unmodified cavity depth often yield lower binding affinities for highly lipophilic, bulky molecules, requiring higher excipient loads to achieve the same solubilization. Furthermore, substituting TRIMEB with the partially methylated DIMEB alters critical thermal behavior; DIMEB crystallizes from aqueous solution at significantly lower temperatures (approximately 66 °C versus 87 °C for TRIMEB at 40 mg/mL) and forms different hydrate structures, which can cause premature precipitation and line-clogging in heated industrial workflows [1].
Unlike native beta-cyclodextrin, which exhibits a positive temperature coefficient, Trimethyl-beta-cyclodextrin (TRIMEB) is highly soluble in cold water but exhibits a pronounced negative temperature coefficient. When heated, TRIMEB undergoes an entropy-driven crystallization transition. At equivalent concentrations of 40 mg/mL in water, TRIMEB crystallizes as a monohydrate at approximately 87 °C, whereas Dimethyl-beta-cyclodextrin (DIMEB) crystallizes at a lower threshold of 66 °C [1].
| Evidence Dimension | Crystallization transition temperature (Tcryst) at 40 mg/mL in H2O |
| Target Compound Data | TRIMEB crystallizes at 87 °C (monohydrate) |
| Comparator Or Baseline | DIMEB crystallizes at 66 °C (anhydrate); Native beta-CD does not crystallize upon heating |
| Quantified Difference | 21 °C higher thermal stability in solution before precipitation compared to DIMEB |
| Conditions | 40 mg/mL aqueous solution, monitored via differential scanning calorimetry (DSC) |
Procuring TRIMEB over DIMEB provides a wider operational temperature window for aqueous processing before thermally-induced precipitation occurs, while still enabling heat-triggered recovery.
The permethylation of all hydroxyl groups in TRIMEB extends the hydrophobic cavity and alters host-guest binding affinities compared to partially substituted or native cyclodextrins. In comparative phase solubility studies of the bulky hydrophobic compound azadirachtin, TRIMEB achieved a maximum aqueous solubility of 3.5 mg/mL. In contrast, the widely used pharmaceutical excipient Hydroxypropyl-beta-cyclodextrin (HP-beta-CD) only achieved 1.6 mg/mL, and native beta-CD reached 2.7 mg/mL[1].
| Evidence Dimension | Maximum solubilized concentration of azadirachtin |
| Target Compound Data | 3.5 mg/mL (TRIMEB) |
| Comparator Or Baseline | 1.6 mg/mL (HP-beta-CD) and 2.7 mg/mL (Native beta-CD) |
| Quantified Difference | 2.18-fold higher solubilization capacity than HP-beta-CD |
| Conditions | Aqueous phase solubility study at equilibrium |
Buyers formulating complex, bulky hydrophobic active ingredients can achieve target concentrations using less than half the mass of TRIMEB compared to HP-beta-CD, minimizing total excipient load.
In analytical separations of neutral or weakly acidic enantiomers (e.g., NSAIDs like carprofen), single charged cyclodextrin systems often fail to achieve baseline resolution. TRIMEB is utilized in dual cyclodextrin systems to provide uncharged chiral recognition while a charged cyclodextrin (like beta-CD-Glu) provides electrophoretic mobility. The addition of TRIMEB to the background electrolyte allows for the successful resolution of enantiomers at low pH (e.g., pH 2.3), where the neutral TRIMEB cavity dictates the intrinsic selectivity and the charged CD acts primarily as a mobility vehicle [1].
| Evidence Dimension | Enantiomeric resolution of carprofen at pH 2.3 |
| Target Compound Data | Baseline chiral separation achieved (Dual system: beta-CD-Glu + TRIMEB) |
| Comparator Or Baseline | No separation obtained directly with beta-CD-Glu alone |
| Quantified Difference | Transition from zero resolution to baseline enantiomeric resolution |
| Conditions | Capillary electrophoresis, background electrolyte at pH 2.3 |
Analytical laboratories must procure TRIMEB as a neutral chiral selector to pair with charged cyclodextrins for the resolution of difficult racemic mixtures that cannot be separated by single-selector methods.
TRIMEB is procured as a neutral chiral selector in dual-CD background electrolytes to resolve neutral or acidic enantiomers (e.g., NSAIDs) that fail to separate using single charged CDs [1].
Industrial chemists exploit TRIMEB's negative temperature coefficient to formulate inclusion complexes in cold water, followed by heating to >80 °C to trigger selective precipitation and recovery of the complex, a workflow impossible with native beta-CD [2].
TRIMEB is employed as an excipient or carrier when native beta-CD or HP-beta-CD fails to provide sufficient aqueous solubility for highly lipophilic, sterically hindered molecules, enabling higher concentration formulations [3].